molecular formula C22H32ClN3O3 B1574342 GSK2820151

GSK2820151

Cat. No. B1574342
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs

Scientific Research Applications

Gene Expression and Cancer Research

GSK2820151 has been implicated in cancer research, particularly in understanding gene expression profiles. A study by Subramanian et al. (2005) introduced Gene Set Enrichment Analysis (GSEA), a method focusing on gene sets, which can be utilized to interpret gene expression data in cancer research, including leukemia and lung cancer. This method, potentially applicable to GSK2820151 research, facilitates the understanding of biological pathways and gene regulation mechanisms in cancer studies (Subramanian et al., 2005).

Educational Applications in Genetics

Research by Blazek et al. (2013) highlighted the application of graduate-research-based activities in educational settings, focusing on understanding genetic causes of diseases like Down syndrome. This kind of educational approach could be adapted for studying the genetic implications of GSK2820151, providing insights into its role in genetic disorders (Blazek et al., 2013).

Advanced Therapy Medicinal Products (ATMP)

GSK2820151's potential in gene and cell therapy is highlighted by Aiuti et al. (2017), who discussed the approval of a hematopoietic stem cell gene therapy by the European Commission. This approval marks a milestone for ATMPs and suggests avenues for research on similar products like GSK2820151, especially in treatments for genetic disorders (Aiuti et al., 2017).

First-in-Human Phase I Study in Cancer

A study by Gadgeel et al. (2017) presents a first-in-human phase I dose escalation study of GSK2820151 in patients with advanced or recurrent solid tumors. This study aims to investigate the maximum tolerated dose and a recommended phase 2 dose based on various clinical factors. The exploration of GSK2820151 in this context provides essential insights into its therapeutic potential in solid tumor types (Gadgeel et al., 2017).

properties

Product Name

GSK2820151

Molecular Formula

C22H32ClN3O3

Appearance

Solid powder

synonyms

GSK2820151;  GSK-2820151;  GSK 2820151.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.